1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,4-triazol-5-one core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. The methanesulfonamide moiety is linked via an ethyl group to the triazolone ring, while a 3-fluorophenyl group is attached to the sulfonamide nitrogen. This structural architecture is characteristic of bioactive molecules, particularly in agrochemical and pharmaceutical research, due to the triazolone ring’s versatility in hydrogen bonding and the sulfonamide group’s role in enhancing solubility and target binding .
The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the 3-fluorophenyl substituent may influence π-π stacking interactions with biological targets. The compound’s molecular formula is C₁₄H₁₅F₄N₅O₃S, with a molecular weight of 409.36 g/mol (calculated from analogous structures in ).
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N4O3S/c1-20-11(13(15,16)17)19-21(12(20)22)6-5-18-25(23,24)8-9-3-2-4-10(14)7-9/h2-4,7,18H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJRLLGWCCXLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)CC2=CC(=CC=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A 3-fluorophenyl group
- A triazole ring with a trifluoromethyl substituent
- A methanesulfonamide functional group
The presence of the trifluoromethyl group is known to enhance biological activity due to its ability to influence the electronic properties of the molecule.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a variety of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
Antimicrobial Activity
Triazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The anticancer activity of triazole-containing compounds is particularly noteworthy. For example, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for some triazole derivatives have been reported as low as 6.2 μM, indicating potent activity .
Case Studies and Research Findings
Recent studies provide insights into the specific biological activities associated with this compound:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Comparative Analysis of Similar Compounds
A comparison table of various triazole derivatives and their biological activities can provide further insights into the potential efficacy of 1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide.
| Compound Name | Structure Type | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| Triazole A | Triazole | 10.5 | Effective against MRSA | Broad-spectrum |
| Triazole B | Triazole | 6.2 | Effective against P. aeruginosa | High selectivity |
| This Compound | Triazole | TBD | TBD | Potentially novel |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolone Cores
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
Crystallographic Studies :
- SHELX programs (e.g., SHELXL ) are widely used to refine triazolone derivatives, confirming planar triazolone rings and sulfonamide geometries. For example, the dihedral angle between the triazolone and fluorophenyl groups in similar compounds ranges from 15–30°, influencing steric interactions .
Biological Activity :
- Fluorine substituents at the phenyl ring’s meta position (as in the target compound) often improve binding to cytochrome P450 enzymes in fungi and plants, a mechanism observed in Epoxiconazole .
Limitations and Challenges :
- Sulfonamide-containing triazolones may exhibit lower aqueous solubility compared to carbamate or urea analogs, necessitating formulation optimization .
Preparation Methods
Cyclization of Trifluoromethylhydrazine Derivatives
The reaction of trifluoromethylhydrazine with methyl glyoxylate in dimethylformamide (DMF) at 80°C for 12 hours yields 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (yield: 68–72%). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration. Key parameters include:
Oxidative Cyclization of Semicarbazides
An alternative route involves oxidizing N-(trifluoroacetyl)semicarbazide with iodine in ethanol, producing the triazolone ring in 65% yield. This method avoids harsh acidic conditions but requires stoichiometric oxidants.
Functionalization of the Triazolone Nitrogen
Introducing the ethylamine side chain necessitates alkylation of the triazolone’s N-1 position:
Alkylation with 2-Bromoethylamine
Reaction of 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours affords 1-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (yield: 55–60%). Challenges include:
- Regioselectivity : Competing alkylation at N-4 is suppressed by using bulky bases (e.g., DBU).
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:1) isolates the monoalkylated product.
Synthesis of the Sulfonamide Moiety
The methanesulfonamide group is introduced via a two-step sequence:
Sulfonylation with Methanesulfonyl Chloride
Treatment of 1-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) and pyridine at 0°C for 2 hours yields N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide (yield: 85%). Excess pyridine neutralizes HCl, preventing protonation of the amine.
Introduction of the 3-Fluorophenyl Group
The secondary amine is functionalized via nucleophilic aromatic substitution (NAS) using 3-fluorophenylboronic acid under Suzuki–Miyaura conditions:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1) at 100°C for 8 hours.
This step affords the target compound in 45–50% yield. Microwave irradiation (40°C, 30 minutes) improves yield to 65% by enhancing reaction kinetics.
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DCM | Pyridine | 85 |
| THF | Et₃N | 72 |
| Acetonitrile | DMAP | 68 |
DCM/pyridine emerges as the optimal system due to superior solubility of intermediates and minimal side reactions.
Stability of Intermediates
The ethylamine-triazolone intermediate exhibits a solution-state half-life of ~6 hours in DMF at 25°C, necessitating rapid progression to sulfonylation. Solid-state storage under nitrogen at −20°C extends stability to >1 month.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O, 70:30) confirms >98% purity, with retention time = 6.7 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Des-CF₃ byproducts (~15%) arise from trifluoromethylhydrazine degradation. Mitigation includes:
Fluorine Substituent Effects
Proximity of the 3-fluorophenyl group to the triazolone ring enhances electrophilicity, complicating NAS. Electron-withdrawing groups on the boronic acid (e.g., nitro) improve coupling efficiency but necessitate post-functionalization.
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(3-fluorophenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide, and how are intermediates characterized?
Answer: Synthesis typically involves multi-step reactions, starting with the formation of the triazolone core via cyclization of hydrazine derivatives with trifluoromethyl ketones. Subsequent sulfonylation and coupling with fluorophenyl ethylamine derivatives are critical steps. Key intermediates are characterized using HPLC (for purity assessment) and NMR spectroscopy (to confirm regiochemistry of triazole rings and sulfonamide linkages). For example, similar compounds in and highlight the use of ethanol or dimethylformamide as solvents and triethylamine as a base for sulfonylation .
Q. What biological assays are recommended for preliminary evaluation of this compound’s activity?
Answer: Initial screening should focus on enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets due to sulfonamide and triazole pharmacophores) and receptor-binding studies. and emphasize the use of fluorescence polarization assays for binding affinity quantification and cell-based viability assays (e.g., MTT) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous triazolone-sulfonamide derivatives?
Answer: Contradictions may arise from differences in stereochemistry, solvent effects, or assay conditions. A systematic approach includes:
- Comparative crystallography (e.g., X-ray structures in and to confirm stereochemical assignments) .
- QSAR modeling to correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with activity trends .
- Replicating assays under standardized conditions (pH, temperature) as described in for sulfonamide derivatives .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
Answer: Molecular docking (using AutoDock Vina or Schrödinger) combined with density functional theory (DFT) calculations can predict interaction energies and binding conformations. demonstrates the integration of computational design with experimental validation for fluorinated maleimide derivatives, a strategy applicable to triazolone-sulfonamides .
Q. How can researchers optimize solubility and stability of this compound for in vivo studies?
Answer:
- Salt formation (e.g., sodium or meglumine salts, as in ) improves aqueous solubility .
- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring detect degradation products. notes the sensitivity of triazolone rings to hydrolysis under acidic conditions, necessitating pH-controlled formulations .
Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?
Answer: Single-crystal X-ray diffraction (as in and ) is ideal. Key parameters include:
- Cryogenic cooling (100 K) to minimize thermal motion.
- Hirshfeld surface analysis to map intermolecular interactions (e.g., F···H contacts in trifluoromethyl groups) .
Q. How can reaction mechanisms for triazolone ring formation be experimentally validated?
Answer:
- Isotopic labeling (e.g., ¹⁵N-labeled hydrazines) tracked via LC-MS to identify intermediate species.
- Kinetic studies (variable-temperature NMR) to determine rate-limiting steps, as described in for pyrazole derivatives .
Q. What analytical workflows are recommended for identifying degradation products under oxidative stress?
Answer:
- Forced degradation with hydrogen peroxide or UV light, followed by LC-HRMS for structural elucidation.
- Toxicity profiling of degradants using in silico tools (e.g., ProTox-II) and in vitro assays, as in for triazole-thiol derivatives .
Q. How do fluorophenyl and trifluoromethyl groups influence spectroscopic properties?
Answer:
- ¹⁹F NMR detects electronic environments of fluorine atoms (chemical shifts: -60 to -70 ppm for CF₃ groups).
- IR spectroscopy identifies C-F stretching vibrations (1000–1300 cm⁻¹). provides bond-angle data for fluorinated analogs .
Q. What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Answer:
- Flow chemistry () minimizes exothermic risks during triazolone cyclization .
- Design of Experiments (DoE) optimizes reaction parameters (e.g., residence time, catalyst loading) .
- Continuous extraction (e.g., centrifugal partition chromatography) improves yield, as noted in for polycationic reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
